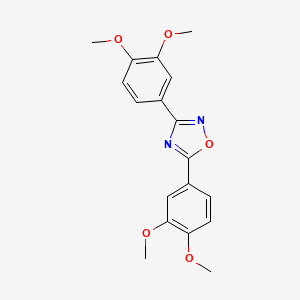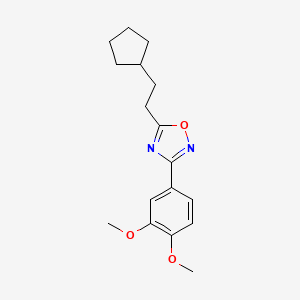
5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential in various research applications. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and cellular processes. For example, studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Additionally, 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of various oncogenes and upregulating tumor suppressor genes.
Biochemical and Physiological Effects:
5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. For example, studies have shown that this compound can modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity, which makes it a valuable tool for studying various cellular processes and signaling pathways. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One of the most promising areas of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Additionally, 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole may have potential applications in other areas, such as antimicrobial and anti-inflammatory therapy. Further research is needed to explore these possibilities and to identify other potential applications for this compound.
Conclusion:
In conclusion, 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with significant potential in various research applications. Its potent biological activity and relative ease of synthesis make it a valuable tool for studying various cellular processes and signaling pathways. While further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use, it holds promise as a potential therapeutic agent for cancer treatment and other applications.
Synthesemethoden
The synthesis of 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be achieved through a multistep reaction involving the condensation of 2-cyclopentylethylamine and 3,4-dimethoxybenzaldehyde, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. This method has been reported to yield the desired product in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential in various research applications. One of the most significant areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been reported to possess antimicrobial, antifungal, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-20-14-9-8-13(11-15(14)21-2)17-18-16(22-19-17)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFIQGDKCHQWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)

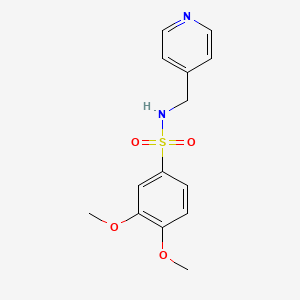
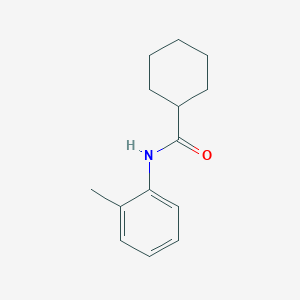
![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
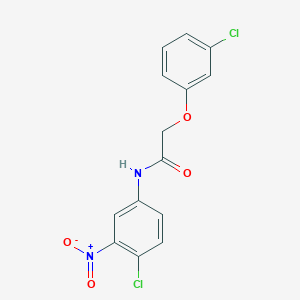
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)
![ethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5833299.png)

